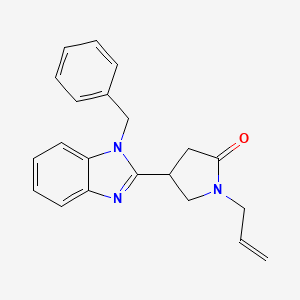![molecular formula C18H19N5O3S2 B5546116 2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex molecule likely of interest in the pharmaceutical or chemical research sectors due to its intricate structure involving benzodioxol, triazol, and thiazol rings. Such compounds are often synthesized for their potential biological activities, which can range from antimicrobial to anticancer properties.
Synthesis Analysis
Compounds with structures similar to the specified molecule are typically synthesized through multi-step organic reactions. For example, derivatives of triazoles and thiazoles are often prepared by the reaction of appropriate precursors in the presence of catalysts or by condensation reactions under controlled conditions to yield high-purity products (Manolov, Ivanov, & Bojilov, 2021; Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of compounds like the one is often characterized using spectroscopic techniques such as NMR, IR, UV-Vis, and mass spectrometry, alongside X-ray crystallography to determine the spatial arrangement and confirm the synthesized structure (Ünver et al., 2009; Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds typically involves further functionalization of the molecule, engaging in reactions that exploit the active sites present on the triazole and thiazole rings. These reactions can lead to the formation of new bonds, introduction of functional groups, and creation of new molecular entities with distinct biological activities (Zablotskaya et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are often evaluated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Abbasi et al., 2020).
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and interactions with biological molecules, are fundamental for understanding the compound's potential as a drug candidate. Studies often focus on the molecule's behavior in biological environments, its potential binding sites, and its reactivity towards enzymes or cellular structures (Elokhina et al., 1996).
科学的研究の応用
Applications in Material Science and Organic Synthesis
Studies on acyl and thioacyl isocyanates have shown that reactions with sulfonium ylides and diazoalkanes can lead to the formation of stable ylides and oxazoles, showcasing the potential of these compounds in material science and organic synthesis (Tsuge, Sakai, & Tashiro, 1973). Similarly, the investigation of β-lithiations of carboxamides for synthesizing β-substituted-α,β-unsaturated amides points to significant implications in synthetic chemistry (Katritzky, Szajda, & Lam, 1993).
Photoprotective and Antimicrobial Applications
The development of thiazole azodyes containing sulfonamide moieties for UV protection and antimicrobial applications on cotton fabrics indicates the compound's relevance in enhancing material properties for specific functional benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Anticancer Research
Research into benzothiazole acylhydrazones and thiazolidinones containing benzothiazole moieties as anticancer agents underscores the significance of these compounds in medicinal chemistry. These studies highlight the potential for novel therapeutic agents targeting various cancer types, demonstrating the critical role of structural derivatives in drug development (Osmaniye et al., 2018); (Havrylyuk et al., 2010).
Antimicrobial and Cytotoxic Activities
The synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities present another dimension of scientific research applications. These studies explore the potential of thiazole-based compounds in developing new antimicrobial agents and assessing their cytotoxicity against various cell lines, offering insights into their therapeutic potential (Dawbaa et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and how well it performs in that role. For example, if this compound is intended to be used as a drug, future research could focus on improving its efficacy, reducing its side effects, or finding new applications for it .
特性
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-23-15(12-5-6-13-14(7-12)26-9-25-13)21-22-18(23)28-11(3)16(24)20-17-19-10(2)8-27-17/h5-8,11H,4,9H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWWGQCWVWJRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)NC2=NC(=CS2)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)
![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)


![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)
![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)
![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)
![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)
![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)
![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)